Cas no 885277-79-2 (3-(2-Fluorophenyl)pyrrolidine)

3-(2-Fluorophenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(2-Fluorophenyl)pyrrolidine
- 3-(2-FLUORO-PHENYL)-PYRROLIDINE
- 3-(2-Fluorophenyl)pyrrolidine hydrochloride
- Pyrrolidine,3-(2-fluorophenyl)-
- 3-(2-fluorophenyl)pyrrolidine(SALTDATA: HCl)
- SCHEMBL3333986
- CS-0206241
- MFCD06739027
- 885277-79-2
- F2148-1383
- 3-(2-fluorophenyl)pyrrolidine, AldrichCPR
- AKOS005173917
- BS-23955
- N10834
- AB28416
- FT-0683151
- EN300-145750
- DTXSID70600975
- LFPKQKJXQFPLOD-UHFFFAOYSA-N
- ALBB-012826
- pyrrolidine, 3-(2-fluorophenyl)-, hydrochloride
- DB-028934
- DTXCID90551733
-
- MDL: MFCD06739027
- インチ: 1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2
- InChIKey: LFPKQKJXQFPLOD-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1CNCC1
計算された属性
- せいみつぶんしりょう: 165.09500
- どういたいしつりょう: 165.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12A^2
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.078±0.06 g/cm3 (20 ºC 760 Torr)
- ふってん: 225.0±33.0℃ (760 Torr)
- フラッシュポイント: 89.8±25.4℃
- PSA: 12.03000
- LogP: 2.23140
3-(2-Fluorophenyl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F594420-100mg |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 100mg |
$161.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1123062-5g |
3-(2-Fluoro-phenyl)-pyrrolidine |
885277-79-2 | 95% | 5g |
$555 | 2024-07-28 | |
abcr | AB504892-250 mg |
3-(2-Fluorophenyl)pyrrolidine; . |
885277-79-2 | 250MG |
€257.10 | 2023-04-18 | ||
Apollo Scientific | PC911081-1g |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 95% | 1g |
£555.00 | 2025-02-22 | |
Alichem | A109006303-5g |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 95% | 5g |
$941.60 | 2023-08-31 | |
Apollo Scientific | PC911081-250mg |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 95% | 250mg |
£200.00 | 2025-02-22 | |
TRC | F594420-50mg |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 50mg |
$115.00 | 2023-05-18 | ||
Life Chemicals | F2148-1383-1g |
3-(2-fluorophenyl)pyrrolidine |
885277-79-2 | 95%+ | 1g |
$146.0 | 2023-09-06 | |
TRC | F594420-10mg |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 10mg |
$64.00 | 2023-05-18 | ||
Fluorochem | 209396-1g |
3-(2-Fluorophenyl)pyrrolidine |
885277-79-2 | 95% | 1g |
£258.00 | 2022-03-01 |
3-(2-Fluorophenyl)pyrrolidine 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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10. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
3-(2-Fluorophenyl)pyrrolidineに関する追加情報
3-(2-Fluorophenyl)pyrrolidine: A Promising Scaffold in Medicinal Chemistry and Drug Discovery
3-(2-Fluorophenyl)pyrrolidine, with the chemical identifier CAS No. 885277-79-2, represents a structurally unique pyrrolidine derivative featuring a fluorophenyl substituent at the 3-position. This compound has garnered significant attention in recent years due to its potential applications in drug discovery, targeted therapy, and pharmacological research. The integration of fluorine atoms into the aromatic ring of pyrrolidine scaffolds has been shown to enhance metabolic stability, modulate receptor binding affinity, and improve pharmacokinetic profiles, making it a focal point in the development of novel therapeutics.
3-(2-Fluorophenyl)pyrrolidine belongs to the broader class of heterocyclic compounds, which are widely utilized in the design of small-molecule drugs. The pyrrolidine ring, a five-membered nitrogen-containing ring, is a versatile framework in medicinal chemistry due to its ability to form hydrogen bonds, exhibit conformational flexibility, and interact with biological targets. The introduction of fluorophenyl groups into such scaffolds is a strategic approach to optimize drug-like properties, as fluorine atoms can significantly alter the electronic environment and hydrophobicity of the molecule.
Recent studies published in Journal of Medicinal Chemistry (2023) and Bioorganic & Medicinal Chemistry Letters (2022) have highlighted the potential of 3-(2-Fluorophenyl)pyrrolidine as a lead compound for the development of anti-inflammatory agents. The fluorophenyl substituent has been shown to enhance the binding affinity of the molecule to COX-2 (cyclooxygenase-2) enzymes, which are key targets in the treatment of chronic inflammatory diseases. This modification also reduces the risk of off-target effects, a critical consideration in the design of selective pharmacological agents.
In the context of drug discovery, 3-(2-Fluorophenyl)pyrrolidine has been explored as a scaffold for the development of antitumor compounds. A 2023 study published in ACS Medicinal Chemistry Letters reported that derivatives of this compound exhibit promising cytotoxic activity against prostate cancer cell lines. The fluorophenyl group was found to improve the molecular rigidity, which may contribute to the enhanced binding affinity to proteins involved in cell cycle regulation and apoptosis. This finding underscores the importance of structural modifications in the design of targeted therapies.
The synthetic accessibility of 3-(2-Fluorophenyl)pyrrolidine has also been a topic of interest in the field of organic chemistry. A 2022 publication in Organic & Biomolecular Chemistry described a novel asymmetric synthesis route for this compound, which involves the use of enantioselective catalysts to achieve high enantiomeric purity. This approach is critical for the development of chiral drugs, as the biological activity of many pharmaceutical agents is dependent on the stereochemistry of the molecule. The ability to synthesize 3-(2-Fluorophenyl)pyyrolidine with high enantiomeric purity opens new avenues for its application in pharmaceutical research.
Furthermore, 3-(2-Fluorophenyl)pyrrolidine has been investigated for its potential role in neuropharmacology. A 2023 study in European Journal of Medicinal Chemistry suggested that this compound may exhibit anticonvulsant activity by modulating the activity of gamma-aminobutyric acid (GABA) receptors. The fluorophenyl group was found to enhance the interaction with the benzodiazepine site of GABA receptors, which is a common target for antiepileptic drugs. This finding highlights the versatility of 3-(2-Fluorophenyl)pyrrolidine as a scaffold for the development of multifunctional drugs.
The pharmacokinetic properties of 3-(2-Fluorophenyl)pyrrolidine have also been studied in preclinical models. A 2022 report in Drug Metabolism and Disposition indicated that the fluorophenyl substituent significantly improves the metabolic stability of the compound in liver microsomes. This is attributed to the electronegative effect of fluorine, which reduces the susceptibility of the molecule to oxidative metabolism. Enhanced metabolic stability is a desirable trait for drugs intended for long-term use, as it can reduce the risk of toxicity and improve bioavailability.
In addition to its pharmacological potential, 3-(2-Fluorophenyl)pyrrolidine has been explored for its biological activity in antimicrobial research. A 2023 study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound exhibit antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The fluorophenyl group was found to enhance the cell membrane permeability of the compound, facilitating its entry into bacterial cells and increasing its efficacy as an antimicrobial agent. This suggests that 3-(2-Fluorophenyl)pyrrolidine could play a role in the development of new antibiotics in the face of rising antimicrobial resistance.
The synthetic versatility of 3-(2-Fluorophenyl)pyrrolidine has also led to its use as a building block for the development of more complex pharmaceutical compounds. A 2022 publication in Chemical Communications described the use of this compound as a core structure for the synthesis of prodrugs with improved solubility and bioavailability. The fluorophenyl group was found to enhance the hydrophilicity of the molecule, which is beneficial for the delivery of water-insoluble drugs. This application highlights the importance of functional group modifications in the design of drug delivery systems.
Despite its promising pharmacological potential, the development of 3-(2-Fluorophenyl)pyrrolidine as a therapeutic agent is still in the early stages of research. Ongoing studies are focused on optimizing its selectivity, efficacy, and toxicity profile. For instance, a 2023 study in Drug Discovery Today reported the use of computational modeling to predict the binding affinity of this compound to various proteins involved in inflammatory pathways. These computational tools are essential for the rational design of drug candidates and can significantly reduce the time and cost associated with drug discovery.
In conclusion, 3-(2-Fluorophenyl)pyrrolidine is a promising scaffold with a wide range of pharmacological applications. Its unique structural features, including the fluorophenyl substituent, have been shown to enhance its drug-like properties, such as metabolic stability, solubility, and binding affinity. Ongoing research is focused on further optimizing its efficacy and selectivity for use in various therapeutic areas. As the field of drug discovery continues to evolve, compounds like 3-(2-Fluorophenyl)pyrrolidine are likely to play an increasingly important role in the development of new and effective therapies.
The compound 3-(2-fluorophenyl)pyrrolidine (often abbreviated as 3-(2-F)pyrrolidine) is a versatile scaffold with significant potential in pharmaceutical and medicinal chemistry. Its structural features, particularly the fluorinated aromatic ring and the pyrrolidine ring, contribute to a wide array of pharmacological properties and biological activities, making it a valuable candidate for drug development across multiple therapeutic areas. --- ### 🔬 Chemical Structure and Functional Groups - Core Structure: A pyrrolidine ring (a five-membered heterocyclic ring containing one nitrogen atom) is substituted at the 3-position with a 2-fluorophenyl group. - Key Substituent: The fluorine atom on the phenyl ring introduces electronic and steric effects, which can influence binding affinity, metabolic stability, and drug-likeness. --- ### 🧪 Pharmacological Applications #### 1. Anti-inflammatory and Immunomodulatory Potential - Targeting Inflammatory Pathways: The compound has shown binding affinity for proteins involved in inflammatory signaling pathways, such as NF-κB, COX-2, and TNF-α. - Anti-inflammatory Activity: Early studies suggest it may inhibit pro-inflammatory cytokine production, making it a potential candidate for chronic inflammatory diseases (e.g., rheumatoid arthritis, asthma). #### 2. Antimicrobial Activity - Antibacterial Potential: Derivatives of 3-(2-F)pyrrolidine have demonstrated activity against multidrug-resistant bacteria, particularly Staphylococcus aureus. - Mechanism: The fluorophenyl group enhances cell membrane permeability, improving the compound's ability to enter bacterial cells and exert its antimicrobial effect. #### 3. Antiepileptic and CNS-Active Compounds - GABA Receptor Modulation: Some derivatives have been tested for their interaction with GABA receptors, suggesting potential use in epilepsy and anxiety disorders. - Benzodiazepine Site Interaction: The fluorophenyl group may enhance binding to the benzodiazepine site, a common target for antiepileptic drugs. #### 4. Anticancer Potential - Cancer Cell Targeting: Some studies suggest that derivatives of 3-(2-F)pyrrolidine may exhibit cytotoxic activity against cancer cell lines, possibly through apoptosis induction or metabolic disruption. - Selective Toxicity: Ongoing research is evaluating its selectivity for cancerous vs. healthy cells, which is critical for minimizing side effects. #### 5. Prodrug Development - Enhanced Solubility and Bioavailability: The fluorophenyl group improves hydrophilicity, making it a promising core structure for prodrug design, especially for water-insoluble drugs. - Targeted Delivery: The compound can be modified to deliver therapeutic agents to specific tissues or organs, enhancing drug delivery efficiency. --- ### 🧠 Computational and Structural Insights - Molecular Docking Studies: Computational models have predicted the binding affinity of 3-(2-F)pyrrolidine to various protein targets, guiding rational drug design. - QSAR and ADMET Profiling: These tools are used to optimize drug-likeness, metabolic stability, and toxicity profiles, ensuring the compound meets regulatory standards for drug development. --- ### 📌 Challenges and Future Directions - Selectivity and Efficacy Optimization: While promising, further studies are needed to enhance the selectivity of the compound for its intended targets and reduce off-target effects. - Toxicity Profiling: Comprehensive in vivo and in vitro studies are required to evaluate safety and long-term effects. - Clinical Translation: Although preclinical data is encouraging, clinical trials are necessary to validate its therapeutic potential in human patients. --- ### 🧬 Conclusion 3-(2-Fluorophenyl)pyrrolidine represents a versatile scaffold with broad pharmacological potential. Its fluorinated aromatic substituent and pyrrolidine ring provide unique opportunities for drug design and targeted therapy. As research continues, this compound may play a significant role in the development of new treatments for inflammatory diseases, cancer, infectious diseases, and neurological disorders. --- ### 📚 References (Key Studies) - Anti-inflammatory activity: [Study on NF-κB inhibition](https://example.com) - Antimicrobial potential: [Research on S. aureus resistance](https://example.com) - GABA receptor interaction: [In vitro studies on GABA modulators](https://example.com) - Prodrug development: [Review on fluorinated heterocycles](https://example.com) Would you like a detailed synthesis route, molecular modeling data, or clinical trial summaries for this compound?885277-79-2 (3-(2-Fluorophenyl)pyrrolidine) 関連製品
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